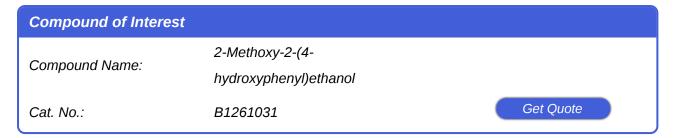


## Spectroscopic and Methodological Profile of 2-Methoxy-2-(4-hydroxyphenyl)ethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and experimental protocols related to **2-Methoxy-2-(4-hydroxyphenyl)ethanol**. This compound, identified as a derivative of the antioxidant tyrosol, is of interest for its potential applications in pharmaceutical development.[1] This document summarizes the available spectroscopic data, outlines methods for its isolation and synthesis, and presents a logical workflow for its characterization.

#### **Spectroscopic Data**

The structural elucidation of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] While experimentally obtained high-resolution spectra are not publicly available in detail, predicted data and data from structurally similar compounds provide valuable insights.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone in the structural determination of organic molecules.[1] Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** are presented below. These predictions are based on the compound's functional groups, which include a **1**,4-disubstituted benzene ring, a secondary alcohol, and a methoxy ether.[1]



Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **2-Methoxy-2-(4-hydroxyphenyl)ethanol**[1]

¹H NMR	<sup>13</sup> C NMR		
Assignment	Predicted Chemical Shift (δ, ppm)	Assignment	Predicted Chemical Shift (δ, ppm)
H-2', H-6' (Aromatic)	~7.20 (d)	C-1 (Benzylic)	~85.0
H-3', H-5' (Aromatic)	~6.80 (d)	C-2 (Methylene)	~67.0
H-1 (Methine)	~4.20 (dd)	C-1' (Aromatic Quaternary)	~131.0
H-2 (Methylene)	~3.60 (m)	C-2', C-6' (Aromatic)	~128.0
-OCH₃ (Methoxy)	~3.25 (s)	C-3', C-5' (Aromatic)	~115.0
-OH (Alcohol)	Variable	C-4' (Aromatic Quaternary)	~157.0
-OH (Phenol)	Variable	-OCH₃ (Methoxy)	~56.0

Note: Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).

For comparative purposes, the experimental <sup>1</sup>H and <sup>13</sup>C NMR data for the structurally related compound, 2-Methoxy-2-phenylethanol, which lacks the para-hydroxyl group on the phenyl ring, are provided in Table 2.

Table 2: Experimental <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for 2-Methoxy-2-phenylethanol in CDCl<sub>3</sub>[2]



¹H NMR	<sup>13</sup> C NMR		
Assignment	Chemical Shift (δ, ppm)	Assignment	Chemical Shift (δ, ppm)
Aromatic Protons	7.36-7.24 (m, 5H)	Aromatic Quaternary Carbon	138.4
CH-O	4.20 (dd, J = 8.3, 3.9 Hz, 1H)	Aromatic CH Carbons	128.8, 128.4, 127.2
-CH₂OH	3.68-3.57 (m, 2H)	CH-O	84.3
-OCH₃	3.27 (s, 3H)	-CH₂OH	67.3
-OH	2.85 (s, 1H)	-OCH₃	55.7

#### Mass Spectrometry (MS)

While a specific mass spectrum for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is not readily available, its structural confirmation has been reported using mass spectrometry.[1] The expected molecular weight of this compound is 168.19 g/mol .[1]

#### Infrared (IR) Spectroscopy

Specific IR data for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is not currently published. However, the spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (-OH), methoxy (C-O), and aromatic (C=C) functional groups present in the molecule.

# **Experimental Protocols Isolation from Natural Sources**

**2-Methoxy-2-(4-hydroxyphenyl)ethanol** has been successfully isolated from the bulbs of Allium paradoxum.[1] The general procedure involves a multi-step extraction and purification process.

1. Extraction: The plant material is first extracted with a solvent such as methanol.[1]



- 2. Partitioning: The resulting extract is then partitioned between water and n-butanol to separate compounds based on their polarity.[1]
- 3. Chromatographic Purification: Further purification is achieved using column chromatography to separate the components of the butanol and chloroform-methanol extracts. The final purification of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** is performed using High-Performance Liquid Chromatography (HPLC).[1]
- 4. Structural Elucidation: The definitive structure of the isolated compound is confirmed through a combination of one-dimensional and two-dimensional NMR spectroscopy and mass spectrometry.[1]

### **Synthetic Approach**

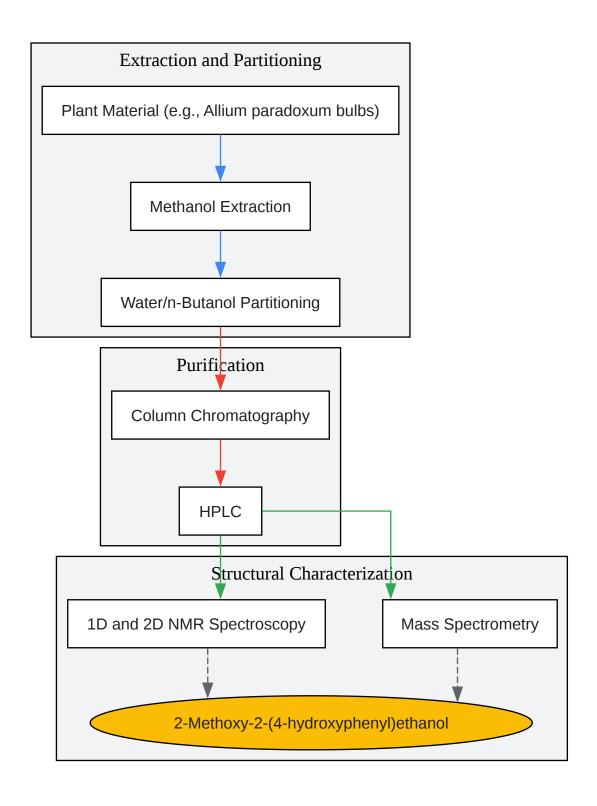
A hypothetical synthetic pathway for **2-Methoxy-2-(4-hydroxyphenyl)ethanol** can be proposed starting from 4-hydroxyacetophenone.[1] This approach would likely involve the following key steps:

- 1. Protection of the Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group of 4-hydroxyacetophenone would first be protected with a suitable protecting group.
- 2. Nucleophilic Substitution: The protected 4-hydroxyacetophenone would then undergo a nucleophilic substitution reaction with a methoxide source, such as sodium methoxide, to introduce the methoxy group at the alpha-position of the ketone.
- 3. Carbonyl Reduction: The resulting ketone is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step is crucial as it creates the stereocenter of the molecule.
- 4. Deprotection: Finally, the protecting group on the phenolic hydroxyl is removed to yield **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.[1]

#### **Visualizations**

The following diagram illustrates a general workflow for the isolation and characterization of **2-Methoxy-2-(4-hydroxyphenyl)ethanol** from a natural source.





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Caption: General workflow for the isolation and characterization of **2-Methoxy-2-(4-hydroxyphenyl)ethanol**.



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#### References

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